1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one
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Overview
Description
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one is an organic compound characterized by the presence of a methoxy group attached to a propanone backbone, with a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one typically involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 3-methoxypropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,5-Dimethylphenyl+3-Methoxypropanoyl ChlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1-(2,5-Dimethylphenyl)-3-carboxypropan-1-one.
Reduction: Formation of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a methoxy group.
1-(2,5-Dimethylphenyl)-3-hydroxypropan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the methoxy functionality is crucial.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-10(2)11(8-9)12(13)6-7-14-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GAXYFAVKWUCYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCOC |
Origin of Product |
United States |
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